

Physical and chemical properties of 3-Bromo-6-chloro-2-methylpyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-6-chloro-2-methylpyridine

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An In-depth Technical Guide to **3-Bromo-6-chloro-2-methylpyridine**

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of **3-Bromo-6-chloro-2-methylpyridine** (CAS No: 132606-40-7), a pivotal heterocyclic intermediate. We will delve into its core physical and chemical properties, explore its synthesis and reactivity, and discuss its significant applications in the pharmaceutical, agrochemical, and fine chemical industries. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the utility of this versatile compound.

Introduction: The Strategic Importance of a Halogenated Pyridine

3-Bromo-6-chloro-2-methylpyridine is a substituted pyridine, a class of heterocyclic aromatic compounds that are integral to numerous areas of chemical synthesis and drug design.^[1] The strategic placement of a methyl group and two different halogen atoms—bromine and chlorine—on the pyridine ring imparts a unique combination of steric and electronic properties.^[2] This specific arrangement makes it a highly valuable building block, enabling selective chemical transformations and facilitating the construction of complex molecular architectures.^[2] Its

primary utility lies in its role as a precursor for the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs) and advanced agrochemicals.[3]

Molecular Structure and Physicochemical Properties

A thorough understanding of a compound's properties is fundamental to its effective application in synthesis and development.

Chemical Identity

- IUPAC Name: **3-bromo-6-chloro-2-methylpyridine**[4]
- Synonyms: 3-Bromo-6-chloro-2-picoline, 5-Bromo-2-chloro-6-methylpyridine[3][5]
- CAS Number: 132606-40-7[4]
- Molecular Formula: C₆H₅BrClN[4]
- Molecular Weight: 206.47 g/mol [4]

Molecular Structure Diagram

Caption: Molecular structure of **3-Bromo-6-chloro-2-methylpyridine**.

Physical and Chemical Properties

The physical properties of **3-Bromo-6-chloro-2-methylpyridine** are critical for determining appropriate reaction conditions, purification methods, and storage protocols.

Property	Value	Source
Appearance	White or Colorless to Light yellow powder, lump, or clear liquid	
Melting Point	47 °C	
Boiling Point	220.6 °C at 760 mmHg; 80-84 °C at 2 mmHg	[3][6]
Density	1.624 g/cm ³	[3]
Flash Point	87.2 °C	[3]
Refractive Index	1.571	[3]
Purity	Typically ≥97.0% - 99.0%	[3]

Spectral Data Interpretation

Spectral analysis is indispensable for structure elucidation and purity assessment.

- ¹H NMR: The proton NMR spectrum is a key tool for confirming the structure. Data for this compound is publicly available.[7]
- ¹³C NMR: Carbon NMR provides information on the carbon skeleton of the molecule.
- Mass Spectrometry (MS): The mass spectrum of this compound is particularly informative due to the isotopic distribution of bromine and chlorine. The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a characteristic pattern for the molecular ion peak. [8] One would expect to see a cluster of peaks at M+, M+2, and M+4, reflecting the various combinations of these isotopes.

Chemical Reactivity and Synthesis

The synthetic utility of **3-Bromo-6-chloro-2-methylpyridine** stems from the differential reactivity of its halogen substituents, which allows for selective and sequential functionalization.

Core Reactivity

The presence of both bromine and chlorine atoms on the pyridine ring makes this compound an excellent substrate for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[2] This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds can often be exploited for sequential, site-selective modifications. Additionally, the halogen atoms activate the ring for nucleophilic aromatic substitution reactions, a common strategy in the synthesis of pharmaceutical intermediates.[3]

Representative Synthesis Workflow

A common synthetic route to **3-Bromo-6-chloro-2-methylpyridine** involves a Sandmeyer-type reaction starting from 2-amino-5-bromo-6-methylpyridine.[6] This process transforms the amino group into a chloro group.



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Caption: General workflow for the synthesis of **3-Bromo-6-chloro-2-methylpyridine**.

Detailed Experimental Protocol

The following is a representative protocol based on published synthesis methods.[6]

- **Reaction Setup:** To a suitable reaction vessel, add dichloromethane, 2-amino-5-bromo-6-methylpyridine, pyridine hydrochloride, sodium nitrite, and cuprous chloride.
- **Cooling:** Cool the reaction mixture to between 0-10 °C using an ice water bath.
- **Acid Addition:** Slowly add hydrochloric acid to the cooled mixture while maintaining the temperature between 0-10 °C.

- **Reaction:** Stir the mixture at 0-10 °C for approximately 30 minutes to allow the reaction to proceed to completion.
- **Quenching:** Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- **Extraction:** Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane to recover any remaining product.
- **Isolation:** Combine all organic layers and concentrate them under reduced pressure to remove the solvent.
- **Purification:** Add hexane to the resulting residue and stir. Collect the solid product by filtration, wash with hexane, and concentrate the filtrate to obtain the pure **3-Bromo-6-chloro-2-methylpyridine**.^[6]

Industrial and Research Applications

The versatility of **3-Bromo-6-chloro-2-methylpyridine** makes it a valuable intermediate in several high-value sectors.

- **Pharmaceutical Industry:** It serves as a crucial precursor in the synthesis of a wide range of APIs.^[3] The halogenated pyridine core is a common scaffold in medicinal chemistry, and the compound's reactive sites allow for the systematic modification and optimization of lead compounds for various therapeutic targets, including antibiotics and cardiovascular drugs.^[3]
- **Agrochemical Industry:** This compound is a key building block in the development of modern pesticides.^[3] The bromine and chlorine substituents enhance its reactivity, enabling its integration into complex molecular structures designed for effective and sustainable pest control.^[3]
- **Fine Chemicals:** Its utility extends to the production of dyes, flavors, and fragrances.^[3] In dye manufacturing, its structure facilitates the creation of vibrant and stable colors.^[3]

Safety, Handling, and Storage

Due to its hazardous nature, proper safety protocols must be strictly followed when handling **3-Bromo-6-chloro-2-methylpyridine**.

Hazard Identification

Based on aggregated GHS data, this compound is classified with the following hazards:

- Acute Toxicity, Oral (Category 3): Toxic if swallowed.[9]
- Skin Irritation (Category 2): Causes skin irritation.[9]
- Serious Eye Damage (Category 1): Causes serious eye damage.[9]
- Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[9]

Recommended Handling and Storage

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
- Storage: Store in a tightly closed, light-resistant container in a cool, dry place.[3] Some suppliers recommend refrigerated storage (0-10°C) under an inert atmosphere.
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Conclusion

3-Bromo-6-chloro-2-methylpyridine is more than just a chemical compound; it is an enabling tool for innovation across multiple scientific disciplines. Its unique structural features provide a reliable and versatile platform for the synthesis of complex molecules. For researchers and developers in the pharmaceutical and agrochemical fields, a thorough understanding of its properties, reactivity, and handling is essential for leveraging its full potential in creating next-generation products.

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- To cite this document: BenchChem. [Physical and chemical properties of 3-Bromo-6-chloro-2-methylpyridine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b163948#physical-and-chemical-properties-of-3-bromo-6-chloro-2-methylpyridine]

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